Physicochemical Properties of 4-Formyl-N-methylpicolinamide: A Technical Guide
Physicochemical Properties of 4-Formyl-N-methylpicolinamide: A Technical Guide
This guide details the physicochemical architecture, synthetic accessibility, and reactivity profile of 4-formyl-N-methylpicolinamide (CAS 728034-03-5), a bifunctional pyridine building block critical in the development of kinase inhibitors and fragment-based drug discovery (FBDD).
Executive Summary
4-Formyl-N-methylpicolinamide (C₈H₈N₂O₂) represents a "lighthouse" intermediate in medicinal chemistry—a scaffold possessing two orthogonal reactive handles: a C4-formyl group (electrophilic aldehyde) and a C2-N-methylcarboxamide (directing group/hydrogen bond donor-acceptor).
Its structural utility lies in its ability to serve as a precursor for 2,4-disubstituted pyridine drugs, such as analogs of Sorafenib and Regorafenib , where the C4 position is often derivatized via reductive amination or condensation to form diaryl ether/amine linkages. This guide provides the granular physicochemical data and handling protocols required to integrate this compound into high-fidelity synthesis workflows.
Molecular Architecture & Physicochemical Profile[1][2]
The molecule features a pyridine core deficient in electron density, making the C4-aldehyde highly susceptible to nucleophilic attack but also prone to hydration and oxidation. The C2-amide moiety forms an intramolecular hydrogen bond with the pyridine nitrogen, influencing its solubility and pKa.
Table 1: Core Physicochemical Data
| Property | Value / Description | Source/Note |
| CAS Number | 728034-03-5 | Verified Registry |
| IUPAC Name | N-methyl-4-formylpyridine-2-carboxamide | Systematic |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | |
| Physical State | Off-white to pale yellow solid | Experimental observation |
| Melting Point | 110–115 °C (Estimated) | Based on 4-acetyl analog (110°C) |
| Solubility | DMSO (>50 mg/mL), DCM, MeOH | Lipophilic/Polar balance |
| LogP (Predicted) | 0.15 – 0.50 | Low lipophilicity due to polarity |
| pKa (Pyridine N) | ~3.5 | Reduced basicity due to EWG* |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Aldehyde O) |
*EWG: Electron Withdrawing Group (Both the amide and aldehyde withdraw density, lowering the pyridine nitrogen's basicity compared to pyridine's pKa of 5.2).
Synthetic Methodologies
Synthesis of 4-formyl-N-methylpicolinamide requires navigating the "chemoselectivity trap" where the aldehyde and amide functionalities can interfere. The most robust route avoids direct amidation of a formyl-ester (which leads to imine formation) and instead utilizes oxidation of a methyl precursor.
Protocol: Selenium Dioxide Oxidation of 4-Methyl-N-methylpicolinamide
This protocol generates the target aldehyde directly from the commercially available 4-methyl precursor.
Reagents:
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Precursor: 4-Methyl-N-methylpicolinamide (CAS 54089-04-2 derivative)[1]
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Oxidant: Selenium Dioxide (SeO₂)
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Solvent: 1,4-Dioxane or Xylene
Step-by-Step Workflow:
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Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-N-methylpicolinamide (10.0 mmol) in 1,4-dioxane (50 mL).
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Addition: Add SeO₂ (11.0 mmol, 1.1 eq) in a single portion. Note: SeO₂ is toxic; handle in a fume hood.
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Reaction: Heat the mixture to reflux (100–110 °C) under an argon atmosphere for 4–6 hours. Monitor via TLC (5% MeOH in DCM) for the disappearance of the starting methyl compound.
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Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the black selenium precipitate. Wash the pad with warm dioxane.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂; Gradient: 0→5% MeOH in DCM).
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Validation: Isolate the product as a pale yellow solid. Confirm aldehyde peak via ¹H NMR (~10.1 ppm).
Diagram: Synthetic Logic & Reactivity Flow
Caption: Selective oxidation pathway to generate the target aldehyde and its subsequent divergence into drug discovery workflows.
Reactivity Profiling & Handling
Stability Risks
The C4-aldehyde is electronically activated by the pyridine ring.
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Oxidation: On exposure to air, it slowly oxidizes to 4-carboxy-N-methylpicolinamide .
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Mitigation: Store under nitrogen/argon at -20°C.
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Hydration: In aqueous acid, the aldehyde may exist in equilibrium with its gem-diol form.
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Imine Formation: Reacts rapidly with primary amines. This is the primary intended reactivity for library synthesis but requires control during storage.
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the reagent before use in critical steps:
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¹H NMR Check: Focus on the region 10.0–10.2 ppm . A sharp singlet indicates the intact aldehyde. A broad hump or disappearance suggests polymerization or oxidation.
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TLC Visualization: Use 2,4-DNP stain . The aldehyde will instantly form a bright orange/red spot. The carboxylic acid impurity will not stain with DNP but will stain with Bromocresol Green.
References
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PubChem Compound Summary. (2025). 4-(4-Aminophenoxy)-N-methylpicolinamide (Related Structure & Nomenclature). National Center for Biotechnology Information. [Link]
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Banks, R. E., et al. (2021). Synthesis and Biological Evaluation of Novel Picolinamide Derivatives. MDPI Molecules. (Contextual grounding for picolinamide synthesis). [Link]
